

# The Role of NF110 in Embryonic Stem Cell Pluripotency: A Technical Guide

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## Introduction

Embryonic stem cells (ESCs) possess the remarkable dual capacity for indefinite self-renewal and the potential to differentiate into all cell lineages of an organism, a property known as pluripotency. This state is governed by a complex and meticulously balanced regulatory network. For years, research has centered on a core triad of transcription factors—Oct4, Sox2, and Nanog—that establish and maintain ESC identity. However, the contributions of post-transcriptional and translational regulation to this network have remained less understood. Emerging evidence has highlighted the critical role of RNA-binding proteins (RBPs), which act as key agents of post-transcriptional control.

This technical guide focuses on the function of Nuclear Factor 110 (NF110), a double-stranded RBP, in the context of ESC pluripotency. NF110, along with its isoform NF90, is encoded by the Interleukin Enhancer Binding Factor 3 (IIf3) gene. These proteins often function as a heterodimer with NF45 (encoded by IIf2). An unbiased RNAi screen targeting RBPs in an ESC differentiation assay first identified NF90/NF110 as crucial promoters of the pluripotent state, revealing that their depletion accelerates the transition toward a differentiated, epiblast-like state. This guide provides an in-depth summary of the current understanding of NF110's mechanism, its impact on the pluripotency-differentiation balance, and the experimental methodologies used to elucidate its function.



# Molecular Profile: NF110 and its Interacting Partners

**NF110** and NF90 are splice variants of the Ilf3 gene and are characterized by the presence of double-stranded RNA-binding motifs (dsRBMs). They are predominantly localized in the nucleus and are known to participate in a wide array of cellular processes, including transcription, mRNA transport, and translation control. In the context of ESCs, NF90 and **NF110** form a stable and functional complex with NF45. X-ray crystallography has confirmed that these proteins can heterodimerize through a dsRNA-binding domain associated with zinc fingers (DZF) motif present in both NF45 and NF90/**NF110**. This complex is the primary functional unit that engages with the cellular machinery to regulate ESC fate.

# Core Functions of NF110 in Embryonic Stem Cells

Genetic knockout studies have been instrumental in defining the essential roles of **NF110** in ESCs. The loss of NF90 and **NF110** leads to significant and distinct cellular phenotypes, primarily affecting proliferation and the fidelity of differentiation.

### **Maintenance of ESC Proliferation**

A hallmark of pluripotent stem cells is their rapid proliferation, characterized by a truncated G1 phase of the cell cycle. Characterization of ESCs with a combined knockout of NF90 and NF110 (NF90 + NF110 KO) revealed a marked impairment in cell proliferation compared to wild-type controls. This suggests that the NF45/NF90/NF110 complex is integral to maintaining the high proliferative rate essential for the expansion of the undifferentiated stem cell pool.

Table 1: Summary of Proliferation Assay Results in Knockout ESCs

Cell Line	Proliferation Phenotype	Key Finding	
Wild-Type (WT)	Normal, rapid proliferation	Baseline for comparison.	
NF45 KO	Severely impaired proliferation	Indicates NF45 has a critical role.	
NF90 + NF110 KO	Impaired proliferation	Demonstrates the essential role of IIf3 isoforms.	



| **NF110** KO | Less pronounced proliferation defect | Suggests some functional redundancy with NF90. |

## **Regulation of Pluripotency and Differentiation**

The NF45/NF90/**NF110** complex acts as a crucial gatekeeper of the pluripotent state, balancing the competing forces of self-renewal and differentiation. Knockdown of NF90/**NF110** was found to promote differentiation towards an epiblast-like state, indicating their role in suppressing this transition.

Further studies using knockout models in directed differentiation assays have shown that the loss of these factors leads to dysregulated entry into embryonic lineages. While NF45 KO ESCs show a predisposition to the primed epiblast-like cell (EpiLC) state, they fail to properly differentiate further into the three primary germ layers. NF90 + **NF110** KO ESCs exhibit similar, though generally milder, defects. Notably, these cells display a specific inability to activate the mesodermal lineage, evidenced by their failure to express the key mesodermal marker T/Brachyury.

Table 2: Summary of Gene Expression Changes in Differentiating Knockout ESCs

Cell Line	Pluripotency Markers (e.g., Klf4)	Primed Epiblast Markers (e.g., Fgf5)	Lineage Markers (Ectoderm, Mesoderm, Endoderm)
NF45 KO	Appropriate downregulation	Overactivation	Failure to activate markers for all three germ layers.
NF90 + NF110 KO	Appropriate downregulation	Mild overactivation	Dysregulated activation; specific defect in activating mesoderm (T/Brachyury).

| **NF110** KO | Appropriate downregulation | Mild overactivation | Less pronounced differentiation defects compared to other KOs. |





# **Molecular Mechanisms and Regulatory Networks**

The functions of **NF110** in ESCs are mediated through its role as an RBP and its participation in a complex regulatory feedback loop with its binding partner, NF45.

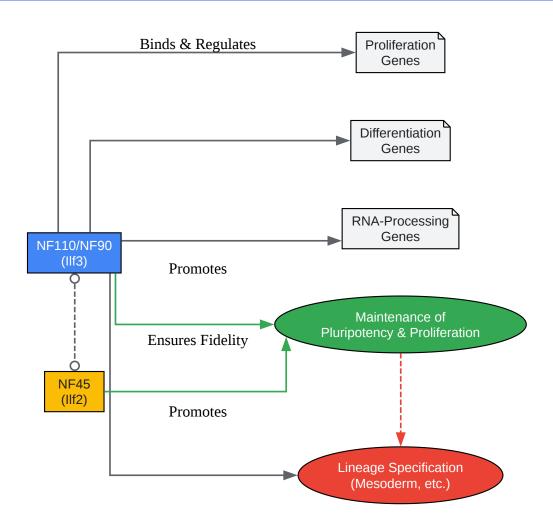
## **Direct Regulation of RNA Processing**

RNA Immunoprecipitation followed by sequencing (RIP-seq) in ESCs has demonstrated that NF90/**NF110** directly bind to a cohort of RNAs. Gene Ontology (GO) analysis of these target RNAs revealed enrichment for genes involved in cell proliferation, differentiation, and RNA processing. This provides a direct mechanistic link between the NF45/NF90/**NF110** complex and its observed cellular functions, suggesting it acts as a post-transcriptional regulator, likely influencing the stability, translation, or splicing of key transcripts that govern the pluripotency network.

## A Coordinated Feedback Loop

Evidence points to a model of mutual regulation where NF45 and NF90/**NF110** influence each other's expression levels, forming a coordinated regulatory unit. For instance, the protein levels of NF45 were found to be decreased in NF90 + **NF110** KO cells. This feedback mechanism allows the complex to function as a finely tuned module that helps balance the push and pull between pluripotency and differentiation cues.





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Figure 1: Regulatory role of the NF45/NF90/**NF110** complex in ESCs.

# **Experimental Protocols and Workflows**

The elucidation of **NF110**'s role in ESCs has relied on a combination of functional genomics, molecular biology, and bioinformatics techniques. The general workflow involves an initial screen to identify candidates, followed by genetic perturbation to establish function, and finally mechanistic studies to determine the molecular basis of action.

Figure 2: General experimental workflow for identifying and characterizing **NF110**.

## **Detailed Methodologies**

Below are detailed protocols for the key experiments used to study **NF110** function, based on standard practices and published literature.



#### 1. CRISPR/Cas9-Mediated Generation of Knockout ESC Lines

Objective: To create stable ESC lines lacking NF45, NF90+NF110, or NF110 to study loss-of-function phenotypes.

#### Protocol:

- gRNA Design: Design two guide RNAs (gRNAs) targeting the 5' and 3' regions of the coding sequence for IIf2 (NF45) or IIf3 (NF90/NF110). For the NF110-specific knockout, gRNAs are designed to target the exon unique to the NF110 isoform.
- Vector Cloning: Clone designed gRNA sequences into a Cas9-expressing vector (e.g., pX459), which also contains a puromycin resistance cassette for selection.
- Transfection: Transfect wild-type mouse ESCs (e.g., V6.5 line) with the gRNA/Cas9
   plasmids using a lipid-based transfection reagent like Lipofectamine 3000.
- Selection: 24 hours post-transfection, apply puromycin selection (1 μg/mL) for 48 hours to enrich for transfected cells.
- Clonal Isolation: Plate the surviving cells at a very low density to allow for the growth of individual colonies. Manually pick well-isolated colonies and expand them in separate wells.

#### Validation:

- Genomic PCR & Sequencing: Screen clonal lines by PCR using primers flanking the targeted region to identify clones with the expected deletion. Confirm the deletion by Sanger sequencing.
- Western Blot: Confirm the absence of the target protein in validated knockout clones using specific antibodies against NF45, NF90, and NF110.

#### 2. Embryoid Body (EB) Differentiation Assay

 Objective: To assess the ability of knockout ESCs to differentiate into the three embryonic germ layers in a 3D culture system.



#### Protocol:

- ESC Preparation: Grow wild-type and knockout ESCs to confluency. Dissociate cells into a single-cell suspension using TrypLE.
- EB Formation (Hanging Drop Method):
  - Resuspend cells in differentiation medium (standard ESC medium without LIF).
  - Pipette 20 μL drops, each containing ~1000 cells, onto the lid of a petri dish.
  - Invert the lid over a dish containing PBS to create a humidified chamber. Culture for 2 days to allow cell aggregation into EBs.
- Suspension Culture: After 2 days, gently wash the EBs from the lid into a low-adhesion petri dish with fresh differentiation medium.
- Time Course Collection: Culture the EBs in suspension for up to 12 days, changing the medium every 2 days. Harvest EBs at specific time points (e.g., Day 0, 3, 6, 9, 12).
- Analysis:
  - RNA Extraction: Extract total RNA from harvested EBs using an RNeasy Mini Kit (Qiagen).
  - qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR to measure the expression levels of key lineage markers: Pax6 (ectoderm), T/Brachyury (mesoderm), and Gata6 (endoderm), as well as pluripotency markers like Klf4.
- 3. RNA Immunoprecipitation and Sequencing (RIP-seq)
- Objective: To identify the specific RNA transcripts that are physically associated with the NF90/NF110 proteins in ESCs.
- · Protocol:
  - Cell Lysis: Harvest ~10-20 million ESCs and lyse them in a polysome lysis buffer containing RNase inhibitors and protease inhibitors.



- Immunoprecipitation (IP):
  - Pre-clear the cell lysate with Protein A/G magnetic beads.
  - Incubate the pre-cleared lysate overnight at 4°C with magnetic beads pre-coated with an anti-NF90/NF110 antibody. A parallel IP with a non-specific IgG antibody serves as a negative control.
- Washing: Wash the beads extensively with a high-salt buffer to remove non-specific binding partners.
- RNA Elution & Extraction: Elute the RNA-protein complexes from the beads and treat with Proteinase K to digest the protein. Purify the co-precipitated RNA using phenol-chloroform extraction or a column-based kit.
- Library Preparation:
  - Assess the quality and quantity of the immunoprecipitated RNA.
  - Construct a sequencing library from the RIP-RNA and the input control RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
- Sequencing & Analysis: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq). Align reads to the reference genome and perform peak calling to identify transcripts that are significantly enriched in the NF90/NF110 IP compared to the IgG and input controls.

## **Conclusion and Future Outlook**

**NF110**, in concert with its isoform NF90 and its partner NF45, has emerged as a critical post-transcriptional regulator in the intricate network governing embryonic stem cell pluripotency. The evidence robustly demonstrates that this complex is essential for maintaining the rapid proliferation of undifferentiated ESCs and for ensuring the high-fidelity execution of differentiation programs. Its mechanism of action involves the direct binding and regulation of transcripts related to cell fate, proliferation, and RNA processing, all orchestrated within a tightly controlled feedback loop with NF45.



For drug development professionals, the NF45/NF90/**NF110** complex represents a potential target for modulating stem cell behavior. Strategies aimed at stabilizing or disrupting this complex could offer novel ways to enhance the efficiency of directed differentiation protocols for regenerative medicine or, conversely, to maintain a stable pluripotent state for cell expansion.

Future research should focus on identifying the full spectrum of RNA targets for **NF110** and dissecting how their regulation is altered during the exit from pluripotency. Understanding the specific downstream pathways controlled by this RBP complex will provide a more complete picture of post-transcriptional regulation in stem cell biology and open new avenues for therapeutic intervention.

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